5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC15292672
Molecular Formula: C19H15ClFN3O2S
Molecular Weight: 403.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15ClFN3O2S |
|---|---|
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | 5-chloro-2-[(4-fluorophenyl)methylsulfanyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H15ClFN3O2S/c1-26-16-5-3-2-4-15(16)23-18(25)17-14(20)10-22-19(24-17)27-11-12-6-8-13(21)9-7-12/h2-10H,11H2,1H3,(H,23,25) |
| Standard InChI Key | OMEPUDUAKUQACL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine core substituted at positions 2, 4, and 5:
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Position 2: A sulfanyl group linked to a 4-fluorobenzyl moiety.
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Position 4: A carboxamide group attached to a 2-methoxyphenyl ring.
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Position 5: A chlorine atom.
Molecular Formula: C₁₉H₁₅ClFN₃O₂S
Molecular Weight: 419.86 g/mol
IUPAC Name: 5-Chloro-2-{[(4-fluorophenyl)methyl]sulfanyl}-N-(2-methoxyphenyl)pyrimidine-4-carboxamide
Key Physicochemical Parameters
| Property | Value |
|---|---|
| LogP (Lipophilicity) | 3.2 ± 0.1 |
| Water Solubility | 0.12 mg/mL (25°C) |
| Melting Point | 178–181°C (decomposes) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The 4-fluorobenzyl group enhances metabolic stability compared to non-halogenated analogs, while the 2-methoxyphenyl carboxamide contributes to moderate solubility in polar solvents .
Synthesis and Optimization
Synthetic Route
The synthesis involves a three-step protocol:
Industrial-Scale Considerations
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Continuous Flow Reactors: Improve yield consistency (∼90%) and reduce reaction time (2 hours vs. 8 hours in batch processes).
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Green Chemistry: Solvent recovery systems (e.g., DMF distillation) minimize environmental impact.
Biological Activities
Antimicrobial Efficacy
In vitro testing against common pathogens revealed broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Reference Strain |
|---|---|---|
| Staphylococcus aureus | 8 | ATCC 29213 |
| Escherichia coli | 16 | ATCC 25922 |
| Candida albicans | 32 | ATCC 90028 |
The 4-fluorobenzyl group enhances membrane penetration, while the chlorine atom at position 5 disrupts bacterial DNA gyrase .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Caspase-3/7 activation |
| A549 (Lung Cancer) | 18.2 | G1 cell cycle arrest |
| HeLa (Cervical Cancer) | 15.8 | ROS-mediated apoptosis |
Comparative studies with non-fluorinated analogs (e.g., 4-methylbenzyl derivatives) showed a 40% increase in potency, attributed to fluorine’s electron-withdrawing effects enhancing target binding .
Mechanism of Action
Enzyme Inhibition
The compound inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis:
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Binding Affinity: Kᵢ = 0.45 µM (vs. 1.2 µM for 4-methylbenzyl analog).
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Structural Basis: Fluorine forms a halogen bond with TS’s Phe³⁰ residue, stabilizing the enzyme-inhibitor complex.
Transcriptional Modulation
At higher concentrations (≥20 µM), it downregulates NF-κB and STAT3 signaling pathways, reducing pro-inflammatory cytokine production (TNF-α, IL-6) .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
| Analog (R Group) | MIC (µg/mL) | IC₅₀ (µM, MCF-7) |
|---|---|---|
| 4-Fluorobenzyl (Target) | 8 | 12.5 |
| 4-Methylbenzyl | 16 | 18.0 |
| 3-Trifluoromethylbenzyl | 4 | 9.8 |
Fluorine’s electronegativity improves target engagement, while bulkier groups (e.g., trifluoromethyl) enhance potency but reduce solubility.
Pharmacokinetic Profiling
| Parameter | Target Compound | 4-Chlorobenzyl Analog |
|---|---|---|
| Plasma Half-Life (Rat) | 4.2 hours | 3.1 hours |
| Bioavailability | 68% | 55% |
| CYP3A4 Inhibition | Weak (IC₅₀ >50 µM) | Moderate (IC₅₀ = 25 µM) |
The 2-methoxyphenyl group reduces first-pass metabolism, enhancing oral bioavailability .
Research Applications and Future Directions
Antibiotic Adjuvant Development
Synergy studies with ciprofloxacin against Pseudomonas aeruginosa:
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Fractional Inhibitory Concentration Index (FICI): 0.3 (synergistic).
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Mechanism: Disruption of efflux pumps via sulfanyl group interactions.
Targeted Cancer Therapy
Nanoparticle Delivery: Encapsulation in PEGylated liposomes improved tumor accumulation in murine models (AUC increased by 3.5-fold vs. free drug).
Challenges and Opportunities
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Solubility Limitations: Prodrug strategies (e.g., phosphate esters) under evaluation.
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Resistance Mitigation: Combination therapies with checkpoint inhibitors (e.g., anti-PD-1) show promise in preclinical trials.
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